N-(4H-chromeno[4,3-d]thiazol-2-yl)-3-phenylpropanamide N-(4H-chromeno[4,3-d]thiazol-2-yl)-3-phenylpropanamide
Brand Name: Vulcanchem
CAS No.: 681163-37-1
VCID: VC7103888
InChI: InChI=1S/C19H16N2O2S/c22-17(11-10-13-6-2-1-3-7-13)20-19-21-18-14-8-4-5-9-15(14)23-12-16(18)24-19/h1-9H,10-12H2,(H,20,21,22)
SMILES: C1C2=C(C3=CC=CC=C3O1)N=C(S2)NC(=O)CCC4=CC=CC=C4
Molecular Formula: C19H16N2O2S
Molecular Weight: 336.41

N-(4H-chromeno[4,3-d]thiazol-2-yl)-3-phenylpropanamide

CAS No.: 681163-37-1

Cat. No.: VC7103888

Molecular Formula: C19H16N2O2S

Molecular Weight: 336.41

* For research use only. Not for human or veterinary use.

N-(4H-chromeno[4,3-d]thiazol-2-yl)-3-phenylpropanamide - 681163-37-1

Specification

CAS No. 681163-37-1
Molecular Formula C19H16N2O2S
Molecular Weight 336.41
IUPAC Name N-(4H-chromeno[4,3-d][1,3]thiazol-2-yl)-3-phenylpropanamide
Standard InChI InChI=1S/C19H16N2O2S/c22-17(11-10-13-6-2-1-3-7-13)20-19-21-18-14-8-4-5-9-15(14)23-12-16(18)24-19/h1-9H,10-12H2,(H,20,21,22)
Standard InChI Key BNWJKEZHSIMKBM-UHFFFAOYSA-N
SMILES C1C2=C(C3=CC=CC=C3O1)N=C(S2)NC(=O)CCC4=CC=CC=C4

Introduction

Molecular Formula and Weight

  • Molecular Formula: C19_{19}H16_{16}N2_{2}O2_{2}S2_{2} is not accurate for this compound; the correct formula for N-(4H-chromeno[4,3-d]thiazol-2-yl)-3-phenylpropanamide would be C22_{22}H18_{18}N2_{2}O2_{2}S.

  • Molecular Weight: Approximately 382 g/mol, based on the corrected formula.

Synonyms and Identifiers

  • Synonyms: None specifically listed for this compound.

  • Identifiers: No specific identifiers like CAS numbers or PubChem IDs are available for this exact compound in the provided sources.

N-(4H-chromeno[4,3-d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide

  • Molecular Formula: C19_{19}H16_{16}N2_{2}O4_{4}S2_{2}

  • Molecular Weight: Approximately 400.5 g/mol .

  • Key Difference: This compound includes a phenylsulfonyl group instead of a phenyl group, which could significantly alter its chemical and biological properties.

N-{4H-chromeno[4,3-d]13thiazol-2-yl}prop-2-enamide

  • Molecular Formula: C13_{13}H10_{10}N2_{2}O2_{2}S

  • Molecular Weight: Approximately 258.30 g/mol .

  • Key Difference: This compound has a prop-2-enamide chain instead of a phenylpropanamide chain, resulting in a much smaller molecule.

Data Table: Comparison of Similar Compounds

CompoundMolecular FormulaMolecular Weight (g/mol)Key Features
N-(4H-chromeno[4,3-d]thiazol-2-yl)-3-phenylpropanamideC22_{22}H18_{18}N2_{2}O2_{2}SApproximately 382Chromeno[4,3-d]thiazole core with phenylpropanamide
N-(4H-chromeno[4,3-d]thiazol-2-yl)-3-(phenylsulfonyl)propanamideC19_{19}H16_{16}N2_{2}O4_{4}S2_{2}Approximately 400.5Phenylsulfonyl group instead of phenyl
N-{4H-chromeno[4,3-d] thiazol-2-yl}prop-2-enamideC13_{13}H10_{10}N2_{2}O2_{2}SApproximately 258.30Prop-2-enamide chain

Given the lack of specific information on N-(4H-chromeno[4,3-d]thiazol-2-yl)-3-phenylpropanamide, this table highlights the differences with similar compounds, which might guide future research directions.

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